molecular formula C15H28O B191218 beta-Eudesmol CAS No. 473-15-4

beta-Eudesmol

Cat. No.: B191218
CAS No.: 473-15-4
M. Wt: 224.38 g/mol
InChI Key: YJHVMPKSUPGGPZ-GUIRCDHDSA-N
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Biochemical Analysis

Biochemical Properties

Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . This compound decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .

Cellular Effects

This compound has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of this compound, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .

Subcellular Localization

It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.

Chemical Reactions Analysis

Types of Reactions: Beta-eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids .

Properties

CAS No.

473-15-4

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1

InChI Key

YJHVMPKSUPGGPZ-GUIRCDHDSA-N

SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(C)O

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C

Canonical SMILES

CC1CCCC2(C1CC(CC2)C(C)(C)O)C

Key on ui other cas no.

473-15-4

Pictograms

Irritant

Synonyms

(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]

A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []

A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []

A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.

ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.

A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []

A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []

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